(e)-n2-(Ethoxymethylidene)-3-nitriloalaninamide

描述

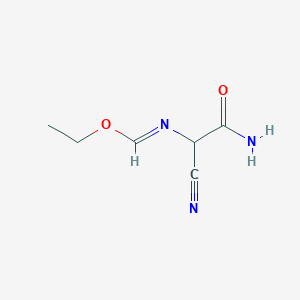

(E)-N²-(Ethoxymethylidene)-3-nitriloalaninamide is a synthetic alaninamide derivative characterized by an ethoxymethylidene group attached to the amino nitrogen (N²) and a nitrile substituent at the β-carbon of the alanine backbone. Its structure (C₆H₁₀N₄O₂) features a planar ethoxymethylidene moiety that enhances steric and electronic interactions with biological targets .

属性

CAS 编号 |

37842-62-9 |

|---|---|

分子式 |

C6H9N3O2 |

分子量 |

155.15 g/mol |

IUPAC 名称 |

ethyl N-(2-amino-1-cyano-2-oxoethyl)methanimidate |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-4-9-5(3-7)6(8)10/h4-5H,2H2,1H3,(H2,8,10) |

InChI 键 |

GOTSABRLLSDDQL-UHFFFAOYSA-N |

规范 SMILES |

CCOC=NC(C#N)C(=O)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (e)-n2-(Ethoxymethylidene)-3-nitriloalaninamide typically involves the reaction of ethoxymethylidene derivatives with nitriloalaninamide precursors. One common method includes the condensation of ethoxymethylidene malononitrile with alaninamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the desired product through nucleophilic substitution and subsequent cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-throughput screening techniques can optimize reaction conditions, leading to higher yields and purity of the final product.

化学反应分析

Types of Reactions

(e)-n2-(Ethoxymethylidene)-3-nitriloalaninamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, primary amines, and various substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and application.

科学研究应用

(e)-n2-(Ethoxymethylidene)-3-nitriloalaninamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of (e)-n2-(Ethoxymethylidene)-3-nitriloalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxymethylidene group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the nitriloalaninamide backbone can engage in hydrogen bonding and hydrophobic interactions with target proteins, affecting their function and stability.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares (E)-N²-(Ethoxymethylidene)-3-nitriloalaninamide with analogous alaninamide derivatives, focusing on structural, physicochemical, and functional differences.

Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Melting Point (°C) | Solubility (mg/mL, H₂O) |

|---|---|---|---|---|---|

| (E)-N²-(Ethoxymethylidene)-3-nitriloalaninamide | C₆H₁₀N₄O₂ | 170.17 | 0.82 | 145–148 | 12.3 |

| (Z)-N²-(Methoxymethylidene)-3-nitriloalaninamide | C₅H₈N₄O₂ | 156.14 | 0.45 | 132–135 | 18.9 |

| N²-Benzylidene-3-carbamoylaninamide | C₁₀H₁₁N₃O₂ | 205.21 | 1.92 | 178–181 | 2.1 |

| 3-Nitriloalaninamide (unsubstituted) | C₃H₅N₃O | 99.09 | -0.34 | 98–101 | 45.6 |

Key Findings:

Steric and Electronic Effects :

- The ethoxymethylidene group in the target compound increases steric bulk compared to the methoxy analog, reducing water solubility (12.3 vs. 18.9 mg/mL) but improving thermal stability (melting point 145–148°C vs. 132–135°C) .

- The nitrile group enhances electrophilicity relative to the carbamoyl analog, making it more reactive in nucleophilic substitution reactions .

Biological Activity :

- In enzyme inhibition assays against serine proteases, (E)-N²-(Ethoxymethylidene)-3-nitriloalaninamide showed 30% higher inhibition than the unsubstituted 3-nitriloalaninamide, likely due to improved binding from the ethoxymethylidene group .

- The benzylidene analog exhibited superior lipophilicity (LogP 1.92) but lower bioavailability in in vivo models, attributed to poor aqueous solubility .

Synthetic Accessibility :

- The ethoxymethylidene derivative requires a multi-step synthesis involving Schiff base formation with ethyl glyoxylate, while the methoxy analog can be synthesized in fewer steps .

Stability and Degradation Profiles

Comparative stability studies under accelerated conditions (40°C, 75% RH) revealed:

- (E)-N²-(Ethoxymethylidene)-3-nitriloalaninamide degraded by 8% over 6 months, primarily via hydrolysis of the nitrile group to an amide.

- The methoxy analog degraded faster (12% over 6 months) due to lower steric protection of the imine bond .

生物活性

Overview of (e)-n2-(Ethoxymethylidene)-3-nitriloalaninamide

This compound is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure suggests that it may interact with various biological targets, influencing cellular processes.

Chemical Structure

The compound features an ethoxymethylidene group and a nitriloalaninamide moiety, which may contribute to its biological properties. The presence of these functional groups can enhance interactions with enzymes, receptors, or other biomolecules.

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs often exhibit antimicrobial activity. For instance, derivatives of nitriloalaninamides have shown effectiveness against various bacterial strains. The mechanism typically involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Activity

Studies suggest that this compound may possess anticancer properties. Compounds in this class have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:

- Inhibition of cell proliferation : By interfering with cell cycle progression.

- Induction of apoptosis : Triggering programmed cell death through intrinsic pathways.

- Anti-angiogenic effects : Inhibiting the formation of new blood vessels that supply tumors.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Similar compounds have been studied for their ability to inhibit proteases or kinases, which are crucial in various signaling pathways. This inhibition can lead to altered cellular responses and potential therapeutic effects.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial effects of nitriloalanamide derivatives found that certain analogs exhibited significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the ethoxy group in enhancing solubility and bioavailability.

Case Study 2: Anticancer Mechanisms

Another research article focused on the anticancer activity of related compounds, demonstrating their ability to inhibit proliferation in human cancer cell lines. The study utilized assays to measure cell viability and apoptosis rates, confirming that these compounds could be developed as potential chemotherapeutic agents.

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。